(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine

Asymmetric synthesis Chiral auxiliary Ene reaction

Researchers requiring a chiral building block with acid-stable N-protection face limited options when Boc-analogues degrade under acidic conditions. (4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine (CAS 128466-45-5) solves this by combining Cbz protection with a 2,2-dimethyloxazolidine framework for superior diastereoselectivity. • Delivers enhanced diastereocontrol in ene reactions vs. Evans oxazolidinone auxiliaries, reducing chromatographic burden. • Cbz group withstands acidic conditions where Boc analogues fail, enabling orthogonal deprotection strategies in peptide synthesis. • (4R)-configuration ensures precise stereochemical induction for natural product and amino acid derivative construction. Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom. In stock for immediate global dispatch.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
Cat. No. B12079753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C
InChIInChI=1S/C14H19NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-7,12,16H,8-10H2,1-2H3
InChIKeyAPDPVSVYWSMCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine: Chiral Building Block


(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine is a chiral oxazolidine derivative that serves as a versatile building block in asymmetric organic synthesis. The compound features a 2,2-dimethyl-substituted oxazolidine ring bearing a Cbz-protected nitrogen and a hydroxymethyl group at the 4-position [1]. As the (R)-enantiomer, it provides precise stereochemical control in the construction of complex molecules, particularly in the synthesis of natural products, bioactive compounds, and amino acid derivatives [1]. Its structural attributes—the sterically hindered acetonide-like dimethyl substitution and the benzyloxycarbonyl (Cbz) protecting group—confer distinct reactivity profiles that differentiate it from other chiral auxiliaries and N-protected Garner aldehyde analogues [REFS-1, REFS-2].

2,2-Dimethyloxazolidine framework for ene and related asymmetric reactions
Cbz protecting group for acid-compatible synthetic sequences
(4R)-enantiomer for specific stereochemical induction

(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine: Unmatched Chiral Auxiliary


In asymmetric synthesis, the choice of chiral auxiliary or building block is not interchangeable; subtle variations in protecting group, steric bulk, and electronic environment profoundly affect diastereoselectivity, reaction yields, and chemical stability [1]. (4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine is specifically designed to balance configurational rigidity with synthetic accessibility. Replacing it with the corresponding (4S)-enantiomer yields the opposite stereochemical outcome [1]. Substituting the Cbz group with a Boc protecting group alters acid sensitivity and can lead to lower overall synthetic yields in certain transformations [REFS-2, REFS-3]. Using Evans oxazolidinone auxiliaries instead of the 2,2-dimethyloxazolidine framework results in significantly inferior diastereocontrol in key reactions such as ene additions [4]. The evidence below quantifies these critical differentiators to inform rational compound selection and procurement decisions.

Enantiomer mismatch
Substituting the (4S)-enantiomer may invert stereochemical outcome in downstream products.
Protecting group change
Using a Boc analogue may reduce acid stability, potentially limiting acid-compatible transformations.
Auxiliary switch
Evans oxazolidinone auxiliaries may provide different diastereoselectivity in ene reactions, altering product ratios.

(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine: Quantitative Comparison


Ene Reaction Diastereoselectivity vs. Evans Auxiliaries

In asymmetric ene reactions of tiglic acid derivatives with triazolinediones (TAD), the 2,2-dimethyloxazolidine auxiliary delivers complete diastereocontrol (a single ene adduct), whereas Evans oxazolidinone auxiliaries exhibit very low diastereoselectivity [1]. This head-to-head comparison underscores the unique ability of the 2,2-dimethyloxazolidine framework to enforce stereochemical fidelity.

Ene Reaction Diastereoselectivity
Head-to-head
Single diastereomer (100% de) vs. Evans auxiliary: very low selectivity
Reported diastereoselectivity context for ene reactions
TAD ene reaction of tiglic acid derivatives
Asymmetric synthesis Chiral auxiliary Ene reaction

Cbz vs. Boc: Acid Stability

The Garner aldehyde scaffold is sensitive to acidic epimerization. Replacing the Boc protecting group with Cbz significantly improves stability under acidic conditions, enabling reactions that would otherwise compromise the Boc-protected analogue [1]. This class-level inference is critical for multistep syntheses requiring acid-labile protecting groups or acidic reaction conditions.

Cbz vs. Boc: Acid Stability
Class-level
Enhanced stability under acidic conditions (qualitative improvement over Boc)
Supports acid-compatible synthetic sequences
Acidic reaction media context
Chiral building block Protecting group strategy Acid stability

DIBAL Reduction Efficiency: Cbz vs. Boc

In an automated three-step synthesis of Garner's aldehyde analogues, the DIBAL reduction step for the Cbz-protected methyl ester gave a yield of 31%, significantly lower than the 71% yield obtained for the corresponding Boc-protected analogue [1]. This cross-study comparable datum highlights a synthetic trade-off: while Cbz confers superior acid stability, it may reduce efficiency in reductive transformations due to partial cleavage of the carbamate.

DIBAL Reduction Yield
Reported
31% yield (Cbz) vs. 71% yield (Boc analogue)
Reported yield trade-off; may require balancing stability and reductive efficiency
DIBAL-H reduction at -80 °C in toluene
Synthetic yield Automated synthesis DIBAL reduction

Enantiomeric Outcome Control

The (4R)-configuration of this oxazolidine building block dictates the stereochemical outcome of downstream transformations. When compared to its (4S)-enantiomer, the two compounds produce mirror-image products and cannot be substituted for one another in stereoselective syntheses [1]. This is a fundamental class-level distinction in chiral pool strategies.

Enantiomeric Outcome Control
Class-level
(4R)-configuration yields opposite stereochemistry to (4S)-enantiomer
Enantiomer-specific procurement critical for stereochemical outcome
Chiral pool strategy context
Chiral pool Stereochemistry Enantioselective synthesis

(4R)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine: Key Applications


Natural Product Synthesis with High Diastereocontrol

This compound is ideal for constructing the stereochemically complex cores of natural products such as sphingosines, piperidine alkaloids, and glycosyl amino acids [1]. The demonstrated superior diastereoselectivity in ene reactions ensures that chiral centers are set with high fidelity, reducing the need for tedious chromatographic separations [2].

Acid-Compatible Multistep Synthesis

The enhanced stability of the Cbz protecting group under acidic conditions makes this compound preferable to the Boc analogue when acid-catalyzed steps are required [1]. This property is particularly valuable in peptide and amino acid syntheses where orthogonal protecting group strategies are employed [1].

Transformations Where Oxazolidinones Fail

In cases where Evans oxazolidinone auxiliaries deliver poor diastereoselectivity (e.g., ene reactions with TAD), the 2,2-dimethyloxazolidine framework provides a superior alternative [1]. This expands the toolbox for chemists facing stereochemical challenges in complex molecule assembly.

Unnatural Amino Acid and Peptidomimetic Synthesis

The Garner aldehyde scaffold is a premier intermediate for the preparation of β-hydroxy-α-amino acids and β-amino alcohols [1]. The (4R)-Cbz derivative is specifically suited for routes that require acid stability and orthogonal N-deprotection schemes, as evidenced by its use in preparing lysinoalanine and selenol-phenylalanine building blocks [1].

Application
Selection Property
Validation Focus
Natural product stereochemical core construction
Diastereoselectivity in ene and asymmetric reactions
Stereochemical fidelity and purification efficiency
Acid-compatible multistep synthesis
Cbz stability under acidic conditions
Orthogonal protecting group compatibility and yield
Ene and related asymmetric transformations
2,2-Dimethyloxazolidine diastereocontrol profile
Diastereomeric ratio and reaction scope
β-Hydroxy-α-amino acid and peptidomimetic synthesis
Acid-stable Garner aldehyde scaffold
Deprotection scheme and step efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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